1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline typically involves radical trifluoromethylation. This process can be achieved through the use of trifluoromethylating agents such as CF3SO2Na. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form stable intermediates and react with various biological molecules. The pathways involved include radical formation and electron transfer processes .
Comparison with Similar Compounds
Similar compounds to 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline include:
1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione: This compound also contains a trifluoromethyl group and exhibits similar reactivity.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent, it shares some chemical properties with the target compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVCCKLEFMRLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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